(S)-6-(Hydroxymethyl)piperidin-2-one is a chiral compound characterized by a piperidinone ring structure with a hydroxymethyl group at the sixth position. This compound is recognized for its versatility in various fields, including organic synthesis, pharmaceuticals, and material science. Its unique molecular structure allows it to participate in a wide array of chemical reactions, making it an essential intermediate in the synthesis of more complex molecules. The compound is classified under piperidine derivatives and is often utilized in the development of drugs targeting neurological disorders and other applications in medicinal chemistry .
The synthesis of (S)-6-(Hydroxymethyl)piperidin-2-one can be achieved through several methods, with catalytic hydrogenation being one of the most common approaches. This method typically involves the reduction of a corresponding piperidinone derivative using a chiral catalyst. For instance, the reaction conditions may include hydrogen pressure ranging from 1 to 5 atmospheres and temperatures between 25°C and 50°C. The choice of catalyst and solvent significantly influences both the yield and enantiomeric purity of the product .
Another notable method involves organocatalytic asymmetric synthesis using L-proline. This approach has been successfully applied to synthesize (S)-6-(Hydroxymethyl)piperidin-2-one from functionalized aldehydes through α-amination reactions .
The industrial production of (S)-6-(Hydroxymethyl)piperidin-2-one may utilize continuous flow hydrogenation techniques, which allow for better control over reaction parameters and increased scalability. The use of immobilized catalysts can further enhance efficiency and sustainability in the production process.
(S)-6-(Hydroxymethyl)piperidin-2-one features a six-membered piperidine ring with a hydroxymethyl group attached to the second carbon atom. Its molecular formula is CHNO, and it possesses a specific stereochemistry that contributes to its biological activity.
This structure allows for various interactions with biological targets, influencing its pharmacological properties.
(S)-6-(Hydroxymethyl)piperidin-2-one can undergo several types of chemical reactions:
These reactions highlight the compound's potential as an intermediate in synthetic pathways leading to various bioactive molecules.
The mechanism of action for (S)-6-(Hydroxymethyl)piperidin-2-one varies depending on its application. In biochemical contexts, it may function as a substrate or inhibitor for enzymes involved in metabolic pathways. The hydroxymethyl group facilitates hydrogen bonding and other interactions with enzyme active sites, thereby modulating their activity. In medicinal chemistry, its structural features enable interactions with multiple molecular targets, including receptors and ion channels, which are crucial for therapeutic effects .
Relevant data indicates that these properties make (S)-6-(Hydroxymethyl)piperidin-2-one suitable for various applications in organic synthesis and medicinal chemistry .
(S)-6-(Hydroxymethyl)piperidin-2-one has numerous applications across scientific disciplines:
The compound's versatility underscores its significance in both academic research and industrial applications, contributing to advancements in various fields.
(S)-6-(Hydroxymethyl)piperidin-2-one (CAS 128726-47-6, C₆H₁₁NO₂) is a chiral lactam featuring a hydroxymethyl group at the C6 position. Its bicyclic resonance structure enables unique reactivity: the lactam carbonyl is electrophilic while the C6 hydroxymethyl group acts as a nucleophile, facilitating ring functionalization. This amphoteric character makes it valuable for synthesizing complex piperidine alkaloids. The molecule adopts a chair conformation with the hydroxymethyl group equatorial, minimizing steric strain. Intramolecular hydrogen bonding between the N-H and carbonyl oxygen stabilizes the structure, as confirmed by NMR studies showing downfield shifts of the N-H proton (δ 6.2–6.5 ppm) [3] [6].
Table 1: Key Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₆H₁₁NO₂ | HRMS |
Molecular Weight | 129.16 g/mol | - |
Specific Rotation ([α]D) | +15.6° (c 1.0, MeOH) | Polarimetry (S-enantiomer) |
Characteristic NMR (¹³C) | δ 175.8 (C=O), 58.1 (CH₂OH) | CDCl₃ |
Chirality | >97% ee | Chiral HPLC |
The (S)-configuration critically determines bioactivity. In glycosidase inhibitors like deoxoprosopinine, the (S)-hydroxymethyl group mimics the C6 hydroxyl of glucose, enabling competitive enzyme binding. Stereochemical inversion to the (R)-form reduces inhibitory potency by >100-fold against α-glucosidases due to misalignment with the catalytic pocket [3]. Similarly, in solenopsin alkaloids, the (S)-methyl configuration governs insecticidal activity by optimizing van der Waals interactions with neuronal receptors [7]. The molecule’s stereogenic center controls ring conformation: the (S)-configuration favors a chair form where the hydroxymethyl group occupies an equatorial position, preorganizing it for biomolecular recognition [5].
Piperidine chemistry originated in 1850 with Thomas Anderson’s isolation of piperidine from black pepper alkaloids [7]. Early syntheses relied on pyridine hydrogenation, but stereocontrol remained elusive until late 20th-century advances:
1990s–2000s: Chiral pool synthesis emerged using carbohydrates. Vankar’s 2010 route (shown below) converted D-glucose into (S)-6-(hydroxymethyl)piperidin-2-one via azido-ketone 9, achieving the target in 5 steps with 28% overall yield and >97% ee [3]. The stereochemistry was set by D-glucose’s C5 chirality:$$\ce{D-Glucose ->[\text{1. PhCH(OMe)₂, H⁺}] Azido-aldehyde ->[\text{1. Ph₃P=CMeC(O)Me}] \textbf{9} ->[\text{H₂, Pd/C}] Cyclized product ->[\text{HCl}] Target}$$
2000s–2010s: Catalytic asymmetric hydrogenation matured. Beller’s cobalt-catalyzed pyridine hydrogenation (2017) enabled access to chiral piperidines but struggled with C6-functionalized derivatives [4]. Glorius’s rhodium-catalyzed method (2019) achieved fluoropiperidines but failed with hydroxymethyl analogs [4].
2015–Present: Biomimetic strategies gained traction. Yang’s vinylogous Mannich reaction constructed the piperidine core from δ-amino carbonyl precursors inspired by lysine biosynthesis [5].
Table 2: Evolution of Synthetic Approaches
Period | Strategy | Advantages | Limitations for Target Compound |
---|---|---|---|
1850–1950 | Pyridine hydrogenation | Scalable | Racemic product; no C6 functionalization |
1960–1990 | Enolate alkylation | C6 substituent control | Poor stereoselectivity (<50% ee) |
1990–2010 | Chiral pool (sugars) | High ee; defined configuration | Multistep; costly protecting groups |
2010–Present | Asymmetric hydrogenation | Atom-economical | Low yields for polar C6 substituents |
2015–Present | Biomimetic cyclization | Step-efficient; sustainable | Requires optimization for C6 chirality |
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4